molecular formula C17H8BrN3O2S B3750212 2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B3750212
M. Wt: 398.2 g/mol
InChI Key: IMHRPPWIKVEAGD-YPKPFQOOSA-N
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Description

2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound characterized by its bromo-indole and thiazolo-benzimidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent bromination and oxidation steps are then employed to introduce the bromo and oxo functionalities.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo-indole moiety can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs where the bromo group has been replaced.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies due to its unique structure.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it useful in drug discovery and development.

Industry

In industry, this compound could be used in the manufacture of advanced materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body, leading to biological responses. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-oxo-1,2-dihydro-3H-indole: : Similar in structure but lacks the thiazolo-benzimidazole moiety.

  • 2-oxo-1,2-dihydro-3H-indole: : A simpler analog without the bromo and thiazolo groups.

  • Thiazolo[3,2-a]benzimidazole derivatives: : Similar in the thiazolo-benzimidazole part but differ in the indole structure.

Uniqueness

The uniqueness of 2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its combination of bromo-indole and thiazolo-benzimidazole structures, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8BrN3O2S/c18-8-5-6-10-9(7-8)13(15(22)19-10)14-16(23)21-12-4-2-1-3-11(12)20-17(21)24-14/h1-7H,(H,19,22)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHRPPWIKVEAGD-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=C4C5=C(C=CC(=C5)Br)NC4=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)NC4=O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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